Cas no 15476-07-0 (1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)-)
15476-07-0 structure
Product Name:1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)-
CAS-nummer:15476-07-0
MF:C12H15N3O3
MW:249.265802621841
CID:149555
PubChem ID:347309
Update Time:2025-04-19
1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)-
- 1-(2-phenyltriazol-4-yl)butane-1,2,3-triol
- NSC-405916
- 15476-07-0
- NSC405916
- DTXSID90324166
-
- Inchi: 1S/C12H15N3O3/c1-8(16)11(17)12(18)10-7-13-15(14-10)9-5-3-2-4-6-9/h2-8,11-12,16-18H,1H3
- InChI-sleutel: RTEJFELKLNBSBR-UHFFFAOYSA-N
- LACHT: OC(C(C)O)C(C1C=NN(C2C=CC=CC=2)N=1)O
Berekende eigenschappen
- Exacte massa: 249.11145
- Monoisotopische massa: 249.111
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 4
- Complexiteit: 261
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 3
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.2
- Topologisch pooloppervlak: 91.4Ų
Experimentele eigenschappen
- Dichtheid: 1.38
- Kookpunt: 525.8°C at 760 mmHg
- Vlampunt: 271.8°C
- Brekindex: 1.644
- PSA: 91.4
- LogboekP: 0.04240
1,2,3-Butanetriol,1-(2-phenyl-2H-1,2,3-triazol-4-yl)-, (1S,2S,3S)- Gerelateerde literatuur
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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